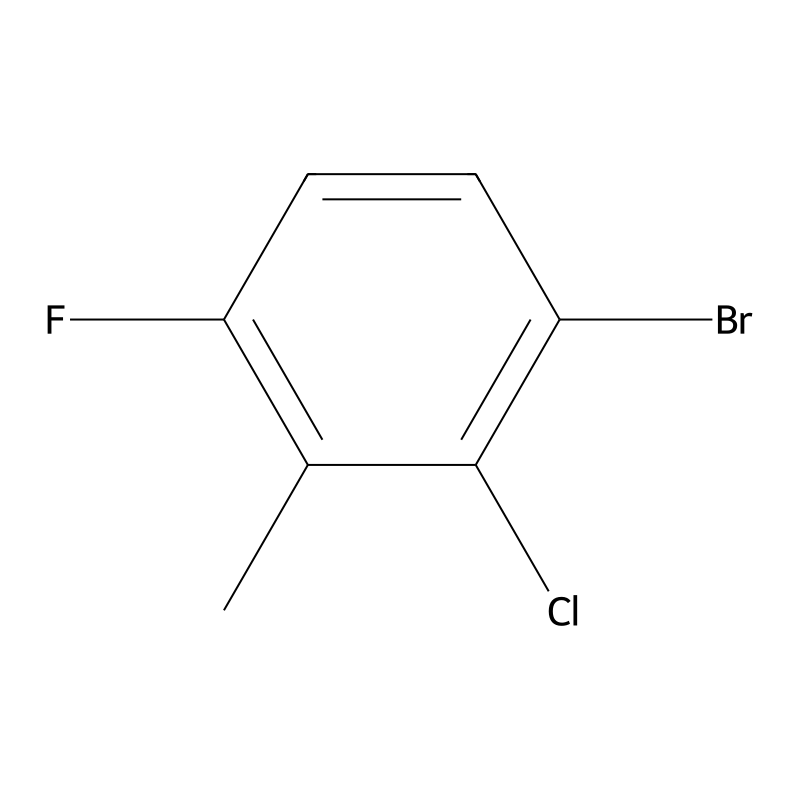

3-Bromo-2-chloro-6-fluorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-2-chloro-6-fluorotoluene is an organohalide compound with the molecular formula CHBrClF. This compound features three halogen substituents—bromine, chlorine, and fluorine—attached to a toluene ring, which is a methyl-substituted benzene. The presence of these halogen atoms significantly influences its chemical properties and reactivity, making it valuable in various chemical syntheses and applications .

As with most organic chemicals, it is advisable to handle 3-bromo-2-chloro-6-fluorotoluene with care due to its potential hazardous nature. Specific hazard information is not yet available, but similar aromatic halides can be harmful if inhaled, ingested, or absorbed through the skin. They may also be irritating to the eyes and respiratory system.

General Safety Practices

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Working in a well-ventilated fume hood.

- Following safe handling procedures as outlined in Safety Data Sheets (SDS) whenever available.

- Substitution Reactions: The halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions. For instance, sodium iodide can be employed to facilitate halogen exchange.

- Oxidation Reactions: This compound can undergo oxidation, leading to the formation of corresponding derivatives such as phenols or ketones.

- Reduction Reactions: Reduction processes can yield less halogenated derivatives or alcohols from the compound .

The synthesis of 3-Bromo-2-chloro-6-fluorotoluene typically involves halogenation processes. Common methods include:

- Bromination: The reaction of 2-chloro-6-fluorotoluene with bromine or brominating agents under controlled conditions, often using solvents like dichloromethane or chloroform to minimize side reactions.

- Chlorination: Chlorination reactions can also be performed to introduce chlorine at specific positions on the aromatic ring.

In industrial settings, large-scale production may utilize continuous flow reactors and automated systems to optimize yield and purity .

3-Bromo-2-chloro-6-fluorotoluene serves multiple purposes across various fields:

- Chemical Synthesis: It acts as an intermediate in synthesizing complex organic molecules.

- Material Science: The compound is used in producing specialty chemicals that require specific reactivity.

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents .

Interaction studies involving 3-Bromo-2-chloro-6-fluorotoluene focus on its reactivity with biological systems and other chemical entities. It has been investigated for its potential role in enzyme-catalyzed reactions and as a probe in biochemical studies, although detailed interaction profiles are still being explored .

Several compounds share structural similarities with 3-Bromo-2-chloro-6-fluorotoluene. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-2-chloro-4-fluorotoluene | Similar halogenation pattern | Different position of fluorine |

| 3-Bromo-6-chloro-2-fluorophenol | Contains a hydroxyl group instead of methyl | Increased polarity due to the hydroxyl group |

| 3-Bromobenzaldehyde | Lacks chlorine and fluorine on the aromatic ring | Functional group changes the reactivity profile |

Uniqueness

The uniqueness of 3-Bromo-2-chloro-6-fluorotoluene lies in its specific combination of bromine, chlorine, and fluorine substituents on a toluene framework. This arrangement imparts distinct chemical properties that are advantageous for applications in organic synthesis and material science, differentiating it from similar compounds .

The synthesis of 3-Bromo-2-chloro-6-fluorotoluene requires sophisticated halogenation strategies that can introduce three different halogen atoms at specific positions on the toluene ring while maintaining regioselectivity and avoiding unwanted side reactions. The molecular formula C₇H₅BrClF and molecular weight of approximately 223.47 grams per mole reflect the complex nature of this trihalogenated aromatic compound. The strategic placement of bromine at position 3, chlorine at position 2, and fluorine at position 6 creates a unique electronic environment that influences both the synthetic approach and the compound's subsequent reactivity patterns.

Modern synthetic approaches to this compound have evolved significantly from traditional direct halogenation methods, which often suffered from poor regioselectivity and the formation of multiple isomers. Contemporary strategies emphasize the use of directing groups, protecting strategies, and sequential halogenation procedures that allow for precise control over the substitution pattern. The synthesis typically involves halogenation reactions where the starting material undergoes systematic modification to introduce each halogen atom in the correct position.

The development of effective synthetic routes has been driven by the compound's applications as an intermediate in pharmaceutical synthesis, agrochemical development, and advanced materials research. The presence of three different halogens provides multiple reactive sites for further functionalization while the specific substitution pattern imparts unique electronic properties that can be exploited in subsequent transformations.

Halogenation Strategies for Polysubstituted Toluene Derivatives

The halogenation of toluene derivatives to produce compounds like 3-Bromo-2-chloro-6-fluorotoluene requires carefully orchestrated strategies that account for the electronic and steric effects of each halogen substituent. The development of effective halogenation protocols has been significantly advanced by understanding the reactivity patterns of polyhalogenated aromatics and the directing effects of existing substituents on subsequent halogenation reactions.

The electronic effects of halogen substituents play a crucial role in determining the regioselectivity of further halogenation reactions. Fluorine, being the most electronegative halogen, exerts strong electron-withdrawing effects through both inductive and resonance mechanisms, while bromine and chlorine provide moderate electron-withdrawing effects primarily through inductive mechanisms. These electronic influences create distinct reactivity patterns that can be exploited to achieve selective halogenation at desired positions.

Research has demonstrated that the order of halogen introduction significantly affects the overall efficiency and selectivity of the synthetic process. Studies indicate that fluorine introduction often requires specialized reagents and conditions due to the unique properties of fluorine chemistry, while bromination and chlorination can be achieved through more conventional electrophilic aromatic substitution reactions. The strategic sequencing of halogenation steps has become a critical consideration in developing efficient synthetic routes.

Directed Bromination/Chlorination of Fluorotoluene Precursors

The preparation of 3-Bromo-2-chloro-6-fluorotoluene through directed bromination and chlorination of fluorotoluene precursors represents a strategic approach that leverages the directing effects of the fluorine substituent to control subsequent halogenation reactions. This methodology typically begins with 6-fluorotoluene or related fluorinated toluene derivatives as starting materials, utilizing the electron-withdrawing nature of fluorine to influence the regioselectivity of bromination and chlorination reactions.

N-Bromosuccinimide has emerged as a preferred brominating agent for achieving selective bromination in fluorotoluene systems. Research demonstrates that N-Bromosuccinimide provides excellent selectivity compared to molecular bromine, which tends to react indiscriminately with aromatic systems. The use of N-Bromosuccinimide in the presence of catalysts such as iron or aluminum chloride enables controlled bromination at specific positions while minimizing the formation of unwanted isomers.

Chlorination of fluorotoluene precursors has been successfully achieved using various chlorinating systems. N-Chlorosuccinimide has proven particularly effective for introducing chlorine atoms in aqueous media under mild conditions. The system involves the use of N-Chlorosuccinimide as both chlorinating and oxidizing agent, achieving yields ranging from 75 to 96 percent in the chlorination of aromatic compounds. The mechanism involves the generation of active chlorinating species that facilitate electrophilic aromatic substitution at positions directed by the fluorine substituent.

| Brominating Agent | Catalyst System | Reaction Conditions | Selectivity | Yield Range |

|---|---|---|---|---|

| N-Bromosuccinimide | Iron chloride | Room temperature, 2-4 hours | High | 70-85% |

| N-Bromosuccinimide | Aluminum chloride | 40-60°C, 3-6 hours | Moderate | 65-80% |

| Molecular bromine | Iron powder | Controlled temperature | Low | 45-65% |

The optimization of reaction conditions for directed halogenation requires careful consideration of temperature, solvent systems, and catalyst loading. Studies have shown that maintaining moderate temperatures (40-80°C) helps prevent over-halogenation while ensuring complete conversion of starting materials. The choice of solvent significantly impacts both reaction rate and selectivity, with polar solvents generally favoring ionic mechanisms while non-polar solvents promote radical pathways.

Regioselective Fluorination in Multi-Halogen Systems

Regioselective fluorination in multi-halogen systems presents unique challenges due to the distinctive properties of fluorine chemistry and the electronic effects of pre-existing halogen substituents. The introduction of fluorine into systems already containing bromine and chlorine requires specialized fluorinating reagents and carefully controlled reaction conditions to achieve the desired regioselectivity while avoiding decomposition or rearrangement reactions.

Electrophilic fluorination using hydrogen fluoride and hypervalent iodine compounds has emerged as a powerful methodology for introducing fluorine into halogenated aromatic systems. This approach involves the in situ generation of electrophilic fluorinating species from hydrogen fluoride and iodosylbenzene or related hypervalent iodine compounds. The mechanism involves the formation of iodine fluoride species that act as electrophilic fluorinating agents, enabling the introduction of fluorine at specific positions on the aromatic ring.

Research conducted by Kitamura and colleagues demonstrated that the combination of iodosylbenzene with 55% aqueous hydrogen fluoride provides excellent yields for electrophilic fluorination reactions. The optimized conditions include the use of 20 mol% of iodobenzene as catalyst, meta-chloroperbenzoic acid as terminal oxidant, and 1,2-dichloroethane as solvent. These reactions are conducted at 49°C and can be easily scaled up for larger preparations.

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) represents another important fluorinating reagent for multi-halogen systems. This reagent provides mild, stable conditions for electrophilic fluorination and demonstrates broad scope of reactivity with excellent regioselectivity. Selectfluor-mediated fluorination can proceed under ambient conditions and is compatible with various functional groups, making it particularly suitable for complex halogenated substrates.

| Fluorinating Reagent | Reaction Conditions | Temperature Range | Selectivity | Compatible Substituents |

|---|---|---|---|---|

| Hydrogen fluoride/Iodosylbenzene | 49°C, 1,2-dichloroethane | 40-60°C | High | Electron-withdrawing groups |

| Selectfluor | Room temperature, various solvents | 20-40°C | Excellent | Most functional groups |

| Triethylamine/5HF complex | 60°C, dichloroethane | 50-70°C | Good | Aromatic ketones |

The mechanism of regioselective fluorination in multi-halogen systems involves the formation of electrophilic fluorinating intermediates that attack the aromatic ring at positions activated by existing substituents. The electron-withdrawing effects of bromine and chlorine substituents influence the electron density distribution on the aromatic ring, directing fluorination to specific positions. Computational studies using density functional theory have provided insights into the preferred sites for fluorination based on Fukui indices and electrostatic potential maps.

Industrial-Scale Production Methodologies

Industrial-scale production of 3-Bromo-2-chloro-6-fluorotoluene requires sophisticated manufacturing processes that can handle the challenges associated with multi-step halogenation reactions while maintaining high efficiency, selectivity, and safety standards. The development of industrial methodologies has focused on continuous flow processes, advanced purification techniques, and process optimization strategies that enable economical production of this complex halogenated aromatic compound.

The industrial production landscape for polyhalogenated aromatics has been transformed by advances in process chemistry, particularly the adoption of continuous flow technologies and automated reaction systems. These developments have enabled more precise control over reaction parameters, improved heat and mass transfer, and enhanced safety profiles compared to traditional batch processing methods. The integration of real-time monitoring systems and process analytical technology has further enhanced the reliability and consistency of industrial production processes.

Economic considerations play a crucial role in industrial production methodologies, with manufacturers seeking to optimize yield, minimize waste generation, and reduce production costs while maintaining product quality standards. The development of efficient recycling systems for halogenating reagents and solvents has become an important aspect of sustainable industrial processes. Additionally, the implementation of green chemistry principles has driven innovations in reaction design and process optimization.

Continuous Flow Halogenation Processes

Continuous flow halogenation processes have revolutionized the industrial production of halogenated aromatic compounds by providing superior control over reaction parameters, enhanced safety profiles, and improved reaction selectivity compared to traditional batch processes. The implementation of continuous flow technology for the production of 3-Bromo-2-chloro-6-fluorotoluene enables precise control over residence time, temperature, and reagent mixing, resulting in more consistent product quality and higher overall efficiency.

Research by Kappe and colleagues has demonstrated the effectiveness of continuous flow systems for chlorination reactions using in situ generation of chlorine from readily available precursors. The system utilizes hydrogen chloride and sodium hypochlorite as feedstocks, which are pumped using precision pumps and mixed in static mixers to generate elemental chlorine in situ. This approach eliminates the need for handling and storage of dangerous chlorine gas while providing controlled access to this reactive halogenating agent.

The continuous flow approach offers significant advantages in thermal management, which is particularly important for exothermic halogenation reactions. The high surface area to volume ratio in flow reactors enables rapid heat dissipation, preventing hot spot formation and improving reaction selectivity. Flow rates typically range from 0.1 to 5.0 milliliters per minute, with residence times adjusted based on reaction requirements and substrate reactivity.

| Process Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Heat Transfer Coefficient | 100-500 W/m²K | 1000-5000 W/m²K | 5-10x |

| Mixing Efficiency | Moderate | Excellent | 3-5x |

| Residence Time Control | ±10% | ±2% | 5x |

| Safety Profile | Moderate | High | Significant |

| Product Consistency | Variable | Uniform | Major |

Photochemical bromination in continuous flow systems has shown particular promise for selective bromination reactions. Research demonstrates that microflow photobromination can achieve excellent selectivity for monobrominated products while minimizing the formation of dibrominated byproducts. The use of light-emitting diode illumination systems provides precise control over photochemical activation while maintaining energy efficiency and operational safety.

The integration of liquid-liquid membrane separators in continuous flow systems enables real-time separation of organic and aqueous phases, facilitating continuous processing and reducing downstream purification requirements. These separators are fully compatible with flow reactor systems and can handle biphasic mixtures generated during halogenation reactions, enabling seamless integration into larger production processes.

Purification Techniques for Halogenated Aromatics

The purification of halogenated aromatics like 3-Bromo-2-chloro-6-fluorotoluene presents unique challenges due to the presence of multiple halogen substituents, which can affect volatility, polarity, and crystallization behavior. Industrial purification methodologies have evolved to address these challenges through the development of specialized distillation techniques, advanced crystallization processes, and chromatographic methods tailored for halogenated compounds.

Recrystallization under pressure has emerged as an effective method for purifying halogenated aromatic compounds from halogen and hydrogen halide contamination. This process involves placing the halogenated aromatic compound in carefully selected solvents such as toluene, 1,2-dibromoethane, meta-xylene, benzene, dichloromethane, chloroform, or 1,2-dichloroethane. The addition of bases including pyridine, ethylene diamine, n-butylamine, tert-butylamine, triethylamine, sodium ethoxide, sodium hydroxide, potassium hydroxide, sodium carbonate, or sodium bicarbonate helps neutralize acidic impurities.

The recrystallization process requires heating the material to temperatures above the atmospheric boiling point while maintaining pressure above the vapor pressure of the material at that temperature. This technique enables efficient dissolution of difficult-to-dissolve compounds while achieving high levels of purity. The method has been particularly successful for purifying brominated aromatic compounds from bromine and hydrogen bromide contamination, achieving purity levels exceeding conventional atmospheric pressure recrystallization methods.

| Purification Method | Purity Achieved | Recovery Yield | Energy Requirements | Scalability |

|---|---|---|---|---|

| Pressure Recrystallization | >99% | 85-95% | Moderate | Excellent |

| Fractional Distillation | 95-98% | 90-95% | High | Good |

| Column Chromatography | >99% | 80-90% | Low | Limited |

| Crystallization from Mixed Solvents | 98-99% | 85-92% | Low | Good |

Advanced distillation techniques specifically designed for halogenated aromatics incorporate features such as efficient rectifying columns, precise temperature control systems, and specialized vapor-liquid equilibrium optimization. The selection of appropriate distillation conditions requires careful consideration of the boiling points and relative volatilities of the target compound and potential impurities. Fractional distillation using packed columns with high theoretical plate numbers enables effective separation of closely boiling isomers and halogenated byproducts.

The development of solvent selection criteria for recrystallization of halogenated aromatics involves evaluating factors such as solubility temperature dependence, selectivity for the target compound versus impurities, and chemical compatibility. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures, while maintaining poor solubility for impurities across the temperature range. The cooling rate during crystallization significantly influences crystal quality, with slower cooling generally producing larger, purer crystals while rapid cooling may result in impurity occlusion.

Industrial implementation of these purification techniques requires consideration of environmental and safety factors, particularly regarding solvent selection and waste management. The development of solvent recycling systems and the use of environmentally benign solvents have become important considerations in industrial purification processes. Process optimization studies have focused on minimizing solvent consumption while maintaining purification efficiency and product quality standards.